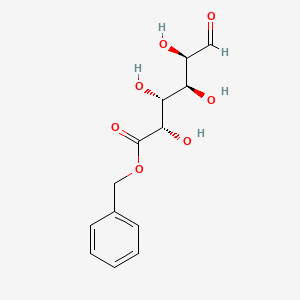![molecular formula C18H17N3O4S B1436077 5-[(2-环丙基-1H-吲哚-6-基)磺酰氨基]-2-羟基苯甲酰胺](/img/structure/B1436077.png)
5-[(2-环丙基-1H-吲哚-6-基)磺酰氨基]-2-羟基苯甲酰胺
描述
科学研究应用
CD73-IN-1 has a wide range of scientific research applications, including:
Cancer Research: CD73-IN-1 is used to study the role of CD73 in tumor progression and immune evasion.
Biochemistry: Researchers use CD73-IN-1 to study the enzymatic activity of CD73 and its role in various biochemical pathways.
未来方向
作用机制
CD73-IN-1 exerts its effects by inhibiting the enzymatic activity of CD73, thereby reducing the production of adenosine from adenosine monophosphate. This inhibition leads to decreased adenosine-mediated immunosuppression, enhancing the activity of immune cells such as T cells and natural killer cells . The compound targets the active site of CD73, preventing its interaction with adenosine monophosphate and subsequent adenosine production .
生化分析
Biochemical Properties
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those mediated by kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in conditions such as cancer and inflammation .
Molecular Mechanism
At the molecular level, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target . For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have been studied over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that it may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites, including those involved in energy production and detoxification processes . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be preferentially taken up by certain cell types or tissues, leading to higher local concentrations and enhanced biological effects .
Subcellular Localization
The subcellular localization of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CD73-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and specificity for CD73. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic or heteroaromatic compounds as starting materials, which undergo various reactions such as nitration, reduction, and cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production of CD73-IN-1 involves scaling up the laboratory synthesis process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification Techniques: Using methods like crystallization, chromatography, and recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
CD73-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various derivatives of CD73-IN-1 with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Uniqueness of CD73-IN-1
CD73-IN-1 is unique due to its high specificity and binding affinity for CD73, which allows for effective inhibition of the enzyme’s activity. Additionally, its small molecule nature provides advantages in terms of pharmacokinetics and ease of administration compared to antibody-based inhibitors .
属性
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



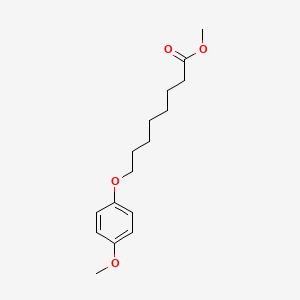

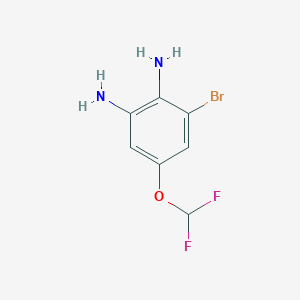

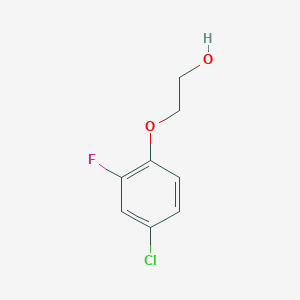
![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)
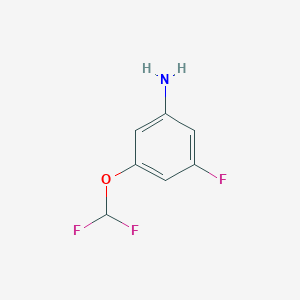
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
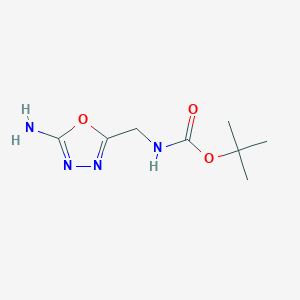
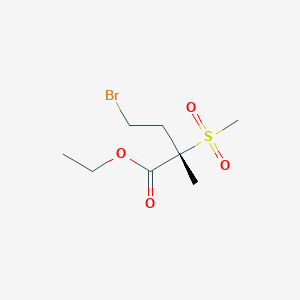
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
